molecular formula C12H11F5N2O B8182470 (4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoropyrrolidin-1-yl)methanone

(4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoropyrrolidin-1-yl)methanone

Cat. No.: B8182470
M. Wt: 294.22 g/mol
InChI Key: IHFDQIIQXFTNNL-UHFFFAOYSA-N
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Description

(4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoropyrrolidin-1-yl)methanone is a complex organic compound characterized by the presence of trifluoromethyl and difluoropyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoropyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with 3,3-difluoropyrrolidine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoropyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoropyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology and Medicine

Its structural features may contribute to biological activity, making it a candidate for drug discovery and development .

Industry

In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl and difluoropyrrolidinyl groups may enhance its binding affinity to certain enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoropyrrolidin-1-yl)methanone stands out due to its combination of trifluoromethyl and difluoropyrrolidinyl groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

[4-amino-2-(trifluoromethyl)phenyl]-(3,3-difluoropyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F5N2O/c13-11(14)3-4-19(6-11)10(20)8-2-1-7(18)5-9(8)12(15,16)17/h1-2,5H,3-4,6,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFDQIIQXFTNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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